Product packaging for 1,2,3-Benzothiadiazole-1,1-dioxide(Cat. No.:)

1,2,3-Benzothiadiazole-1,1-dioxide

Cat. No.: B13750977
M. Wt: 168.18 g/mol
InChI Key: GKBSGPVVDOEWHL-UHFFFAOYSA-N
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Description

1,2,3-Benzothiadiazole-1,1-dioxide (CAS 37150-27-9) is a high-purity research chemical offered for use in laboratory settings. It serves as a versatile synthetic intermediate and a key structural motif in the development of novel compounds, particularly in medicinal and agrochemical research. The compound combines the 1,1-dioxide (cyclic sulfonamide) group with a benzothiadiazine scaffold, a structure found in various therapeutically active agents, making it a valuable building block for designing new molecular entities . HANDLING NOTE: Independent literature sources indicate that this compound in its solid state can be shock-sensitive and may explode spontaneously, particularly when warmed, jolted, or scratched . Researchers must consult the relevant safety data sheets and literature prior to handling. The compound is typically generated and used in-situ in solution, which is considered relatively safer, and should be used on the day of preparation . Its primary research value lies in its reactivity as a precursor in synthetic organic chemistry. The structural framework of this compound is of continued interest in the exploration of new chemical space for pharmaceutical and agrochemical applications . This product is strictly for Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H4N2O2S B13750977 1,2,3-Benzothiadiazole-1,1-dioxide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H4N2O2S

Molecular Weight

168.18 g/mol

IUPAC Name

1λ6,2,3-benzothiadiazole 1,1-dioxide

InChI

InChI=1S/C6H4N2O2S/c9-11(10)6-4-2-1-3-5(6)7-8-11/h1-4H

InChI Key

GKBSGPVVDOEWHL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=NS2(=O)=O

Origin of Product

United States

Historical Context and Initial Synthesis of the Compound

The parent compound, 1,2,3-benzothiadiazole (B1199882), was first reported in 1887. wikipedia.org However, the synthesis of its oxidized form, 1,2,3-benzothiadiazole-1,1-dioxide, was achieved much later. The primary and reportedly sole method for its preparation involves a multi-step process starting from 2-nitroaniline. orgsyn.org

The synthesis, as detailed in Organic Syntheses, begins with the diazotization of 2-nitroaniline, followed by a reaction with sulfur dioxide in the presence of a copper catalyst to form 2-nitrobenzenesulfinic acid. This intermediate is then reduced to sodium 2-aminobenzenesulfinate. Subsequent diazotization of this aminosulfinate and cyclization yields the final product, this compound, as yellow-brown needles. orgsyn.org A notable characteristic of this compound is its instability; it is recommended to be used on the day it is prepared, as it slowly decomposes even at 0°C. orgsyn.org For many applications, it is used as a solution in a solvent like ether, avoiding the need for isolation of the potentially hazardous solid. orgsyn.org

Structural Features and Electronic Configuration Relevance

1,2,3-Benzothiadiazole-1,1-dioxide is a bicyclic compound featuring a benzene (B151609) ring fused to a 1,2,3-thiadiazole-1,1-dioxide ring. nih.gov The molecule is planar, a feature it shares with its unoxidized parent, 1,2,3-benzothiadiazole (B1199882). wikipedia.org The presence of the sulfonyl group (SO2) significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of the sulfonyl group greatly impacts the stability and reactivity of the heterocyclic ring.

The key structural data for the core unoxidized 1,2,3-benzothiadiazole reveals N-N and S-N bond distances of 128 and 171 picometers, respectively, which suggests multiple bond character. wikipedia.org The addition of the two oxygen atoms to the sulfur atom in this compound further polarizes the S-N bonds and enhances the electrophilicity of the sulfur atom. This electronic arrangement is crucial for its subsequent chemical transformations.

Reactivity and Decomposition Pathways of 1,2,3 Benzothiadiazole 1,1 Dioxide

Reduction Reactions of the Dioxide Moiety

The reactivity of 1,2,3-Benzothiadiazole-1,1-dioxide is dominated by its thermal instability. The compound serves as a significant laboratory precursor for the generation of benzyne (B1209423) (dehydrobenzene). Information in the scientific literature regarding the specific reduction of the dioxide moiety—that is, the conversion of the sulfonyl group (-SO₂-) back to a sulfoxide (B87167) (-SO-) or sulfide (B99878) (-S-)—is not available. The compound's propensity to undergo rapid decomposition to benzyne appears to preclude typical reduction reactions of the heterocyclic ring.

The primary documented reaction is a thermal decomposition, which proceeds smoothly in solution at temperatures as low as 10°C. orgsyn.org This process involves the elimination of gaseous nitrogen (N₂) and sulfur dioxide (SO₂), resulting in the highly reactive intermediate, benzyne. orgsyn.org This decomposition pathway makes this compound a useful reagent for generating benzyne under neutral conditions, avoiding the need for organometallic or strongly basic reagents. orgsyn.org

The solid form of this compound is noted to be highly unstable and can decompose explosively upon warming, scratching, or being jolted. orgsyn.org Consequently, it is typically prepared and used in solution without isolation. orgsyn.org

The decomposition reaction is detailed in the table below.

Table 1: Decomposition of this compound

ReactantConditionsProductsResearch Findings
This compoundIn solution (e.g., ether, acetonitrile), 10°CBenzyne, Nitrogen (N₂), Sulfur Dioxide (SO₂)Decomposes smoothly to provide a neutral source of benzyne for use in various chemical syntheses, such as Diels-Alder reactions with dienes like cyclopentadiene (B3395910). orgsyn.org

Applications in Organic Synthesis and Chemical Research

Utilization as a Benzyne (B1209423) Precursor

1,2,3-Benzothiadiazole-1,1-dioxide smoothly decomposes upon gentle heating in solution, typically around 10°C, to generate benzyne, nitrogen gas, and sulfur dioxide. researchgate.net This clean decomposition makes it a favored precursor for generating benzyne for a variety of chemical transformations.

A significant advantage of using this compound for benzyne generation is the circumvention of harsh reaction conditions. researchgate.net Traditional methods for producing benzyne often necessitate the use of strong bases, such as sodium amide, or organometallic reagents like organolithium compounds. nih.gov These aggressive reagents can be incompatible with many functional groups, thereby limiting the scope of substrates that can be used in subsequent reactions. The thermal decomposition of this compound occurs under neutral conditions, which significantly broadens the range of compatible reaction partners and functional groups that can be present in the reacting molecules. researchgate.net This mild generation method is a key factor in its widespread appeal among synthetic chemists.

The benzyne generated from this compound is a potent electrophile and dienophile, enabling it to react with a wide array of partners. Its utility is particularly prominent in cycloaddition reactions. A well-established application is the Diels-Alder reaction, where benzyne reacts with dienes to form bicyclic aromatic compounds. For instance, the reaction with anthracene (B1667546) leads to the formation of triptycene, a hydrocarbon with a unique three-bladed propeller structure. researchgate.netencyclopedia.pubnih.govyoutube.com Similarly, its reaction with cyclopentadiene (B3395910) yields a characteristic adduct. researchgate.net

The scope of cycloaddition partners extends to various furans and pyrroles, leading to the formation of oxygen- and nitrogen-containing heterocyclic systems. The reaction with furans, for example, can be a key step in the synthesis of complex natural products. nih.govdiva-portal.org Furthermore, benzyne generated from this precursor can participate in [3+2] cycloaddition reactions with 1,3-dipoles like azomethine ylides, providing access to various five-membered heterocyclic rings. beilstein-journals.org

Role in the Synthesis of Diversified Aromatic and Heterocyclic Systems via Benzyne Intermediates

The ability to generate benzyne under neutral conditions has made this compound a valuable tool for the synthesis of a wide range of complex organic molecules. The resulting benzyne intermediate serves as a versatile building block for constructing intricate aromatic and heterocyclic scaffolds.

The cycloaddition reactions of benzyne are particularly powerful for creating polycyclic aromatic hydrocarbons (PAHs). The Diels-Alder reaction with various cyclic and acyclic dienes provides a direct route to highly condensed aromatic systems. nih.gov

Furthermore, the in situ generation of benzyne from this compound has been extensively used in the synthesis of a diverse array of heterocyclic compounds. nih.govresearchgate.net This includes the synthesis of:

Nitrogen-containing heterocycles: Through cycloaddition reactions with nitrogen-containing dienes or 1,3-dipoles, a variety of nitrogen heterocycles can be constructed. For example, the reaction with pyrroles and their derivatives can lead to the formation of carbazoles and other fused nitrogen-containing ring systems. nih.govresearchgate.netnih.gov

Oxygen-containing heterocycles: The reaction of benzyne with furans and other oxygen-containing dienes provides an efficient pathway to oxygenated heterocyclic compounds. nih.govsci-hub.semdpi.org

Sulfur-containing heterocycles: Benzyne can also react with sulfur-containing compounds, leading to the formation of various sulfur-containing heterocycles. rsc.org

The versatility of this compound as a benzyne precursor is showcased in the following table, which summarizes some of the key cycloaddition reactions and the resulting products.

Reaction PartnerReaction TypeProduct Class
Anthracene[4+2] CycloadditionTriptycenes
Cyclopentadiene[4+2] CycloadditionBicyclic Alkenes
Furans[4+2] CycloadditionOxygen-bridged Bicyclic Compounds
Pyrroles[4+2] CycloadditionNitrogen-bridged Bicyclic Compounds
Azomethine Ylides[3+2] CycloadditionPyrrolidine Derivatives

Spectroscopic Characterization in Research of 1,2,3 Benzothiadiazole 1,1 Dioxide

Spectroscopic Techniques for Product Confirmation in Synthesis

The synthesis of 1,2,3-Benzothiadiazole-1,1-dioxide is well-established; however, the product is notoriously unstable. In the solid state, it is known to be explosive and sensitive to heat, impact, or scratching. orgsyn.org Even in solution, it decomposes readily at temperatures as low as 0-10 °C. orgsyn.org This profound instability makes the isolation of the pure compound for direct spectroscopic analysis exceptionally difficult and hazardous. Consequently, standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) or Infrared (IR) spectroscopy are not typically performed on the isolated dioxide.

Instead, the successful synthesis of this compound is most reliably confirmed through indirect methods, primarily by in situ chemical trapping. This process involves generating the compound in the presence of a reactive "trapping" agent that rapidly reacts with the benzyne (B1209423) formed upon the decomposition of the dioxide. The resulting stable adduct is then isolated and subjected to standard spectroscopic analysis. The unambiguous characterization of this adduct serves as definitive evidence for the successful formation of the transient this compound precursor.

A common and effective method described in the literature involves trapping the generated benzyne with a diene, such as cyclopentadiene (B3395910), via a [4+2] cycloaddition (Diels-Alder reaction). orgsyn.org The resulting bicyclic adduct is a stable, crystalline solid whose structure can be unequivocally confirmed by techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The spectroscopic data of this adduct provides incontrovertible proof that this compound was generated as an intermediate.

Table 1: Indirect Spectroscopic Confirmation of this compound Synthesis

Characterization Method Technique Reagent Product Analyzed Purpose

| Chemical Trapping | Diels-Alder Reaction | Cyclopentadiene | 5,6,7,8-Tetrahydro-5,8-methanonaphthalene | Isolation and spectroscopic analysis of this stable adduct confirms the intermediate formation of benzyne, and thus the successful synthesis of its precursor, this compound. orgsyn.org |

Spectroscopic Monitoring of Decomposition Pathways and Intermediates

The primary significance of this compound in synthetic chemistry is its clean and smooth decomposition into three components: benzyne (C₆H₄), nitrogen gas (N₂), and sulfur dioxide (SO₂). orgsyn.org This reaction provides one of the most convenient routes to benzyne in the absence of harsh organometallic or strongly basic reagents, broadening its applicability in synthesis. orgsyn.org

Monitoring this rapid decomposition and detecting the transient intermediates involved requires specialized spectroscopic techniques capable of capturing fast chemical events and identifying short-lived species.

Key Decomposition Products of this compound:

Benzyne (o-Benzyne)

Nitrogen (N₂)

Sulfur Dioxide (SO₂)

While studies specifically detailing the in situ spectroscopic monitoring of decomposition from this particular precursor are not extensively documented, the principles of such investigations are well-established for studying reactive intermediates like benzyne generated from other sources. rsc.org

Potential Spectroscopic Monitoring Techniques:

Transient Absorption Spectroscopy: This technique uses ultrafast laser pulses to generate a reactive species and then probe its absorption spectrum on timescales from femtoseconds to milliseconds. It is ideally suited for the direct observation of benzyne in solution and for studying the kinetics of its formation and subsequent reactions. rsc.org Studies using other precursors have successfully identified the characteristic UV/VIS absorption of benzyne derivatives. rsc.org

In situ NMR Spectroscopy: By conducting the decomposition within an NMR tube at low temperatures, it is possible to monitor the disappearance of the signals corresponding to the precursor and the simultaneous appearance of signals for the products of its reaction with a trapping agent. This provides kinetic information and confirms the reaction pathway in real-time.

Matrix Isolation Infrared Spectroscopy: This powerful technique involves generating the reactive species in the gas phase and immediately freezing it in an inert gas matrix (like argon) at cryogenic temperatures. The trapped, isolated molecules can then be studied by IR spectroscopy. Benzyne has a characteristic and strong acetylenic C≡C stretch vibration (around 2085 cm⁻¹) that can be readily identified using this method, providing definitive proof of its formation.

The application of these advanced spectroscopic methods is crucial for fully understanding the dynamics of the decomposition of this compound and for characterizing the highly reactive benzyne intermediate that makes it such a valuable chemical tool.

Q & A

What are the critical safety protocols for handling 1,2,3-benzothiadiazole-1,1-dioxide in laboratory settings?

Answer:

  • PPE Requirements : Use nitrile gloves, lab coats, and safety goggles. For aerosol-prone procedures (e.g., grinding), wear NIOSH-approved N95 respirators .
  • Ventilation : Conduct experiments in fume hoods with local exhaust systems to minimize inhalation exposure .
  • Storage : Store in sealed containers under inert gas (e.g., argon) at 2–8°C, away from oxidizers and moisture .
  • Emergency Measures : For inhalation exposure, move to fresh air and administer artificial respiration if needed. For skin contact, flush with water for ≥15 minutes and seek medical evaluation .

How can researchers optimize the synthesis of this compound derivatives?

Answer:

  • Halogenation of Saccharin : Adapt methods from Ismael et al. ( ) using pseudo-saccharyl chloride (CAS 273-77-8) as a key intermediate. Monitor reaction progress via HPLC to ensure purity ≥95% .
  • Nucleophilic Displacement : React amino-thiadiazoles or amino-pyridines with chlorinated intermediates under anhydrous conditions (e.g., DMF, 80°C) .
  • Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in ethanol .

What mechanistic insights govern this compound in cycloaddition reactions?

Answer:

  • In Situ Benzyne Generation : Utilize precursors like aryl-halides or this compound under thermo-synthesis (135°C) or transition metal catalysis (e.g., Pd) .
  • Reactivity with Dienes : The compound reacts with cyclopentadiene via [4+2] cycloaddition, forming stable adducts (e.g., adduct 9 in ). DFT calculations can predict regioselectivity .
  • Decomposition Pathways : Monitor for sulfur oxide byproducts (SO₂, SO₃) under high heat using FT-IR .

Which analytical techniques are recommended for validating the purity and structure of this compound?

Answer:

  • Spectroscopy : Use ¹H/¹³C NMR (δ 7.5–8.5 ppm for aromatic protons) and FT-IR (S=O stretches at 1150–1250 cm⁻¹) .
  • Mass Spectrometry : High-resolution ESI-MS (expected [M+H]⁺ at m/z 137.17) and GC-MS for volatile intermediates .
  • Chromatography : HPLC with UV detection (λ = 254 nm) and C18 columns (acetonitrile/water mobile phase) .

How to design experiments evaluating plant systemic acquired resistance (SAR) induction by benzothiadiazole derivatives?

Answer:

  • Model Systems : Use Arabidopsis thaliana or cucumber plants infected with Pseudomonas syringae .
  • Dosage : Apply 0.1–1.0 mM aqueous solutions via foliar spray; include untreated and salicylic acid-treated controls .
  • Metrics : Quantify PR-1 gene expression (qRT-PCR) and lesion size reduction (ImageJ analysis) .

What methodologies are critical for evaluating this compound derivatives as PET tracers?

Answer:

  • Affinity Assays : Perform competitive binding studies with [³H]nisoxetine in HEK-293 cells expressing norepinephrine transporters (NET) .
  • Metabolic Stability : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS/MS over 60 minutes .
  • In Vivo Imaging : Conduct small-animal PET scans (e.g., rats) with [¹¹C]Me@HAPTHI, analyzing brain uptake and clearance rates .

How can this compound derivatives enhance organic solar cell (OSC) efficiency?

Answer:

  • Electron-Deficient Motifs : Incorporate naphtho-fused analogs (e.g., PiNT in ) to increase ionization potential and crystallinity .
  • Device Fabrication : Spin-coat polymer:PCBM blends (1:1.5 w/w) onto ITO/PEDOT:PSS substrates; anneal at 150°C for 10 minutes .
  • Performance Metrics : Measure Jsc (short-circuit current) and PCE (power conversion efficiency) under AM1.5G illumination .

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